2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid is a heterocyclic compound characterized by a thiopyran ring fused with a phenyl group and a carboxylic acid functional group. Its molecular formula is , and it has gained attention in various fields of chemical research due to its unique structure and potential applications.
This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. It is primarily studied for its chemical properties and potential biological activities.
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid belongs to the class of thiopyran derivatives, which are known for their diverse reactivity and utility in organic synthesis. It is classified as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid can be achieved through several methods:
The reaction conditions are typically optimized for large-scale synthesis, ensuring high yield and minimal by-products. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of the synthesis.
The molecular structure of 2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 2-phenyltetrahydro-2H-thiopyran-2-carboxylic acid |
| InChI | InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
| Canonical SMILES | C1CCSC(C1)(C2=CC=CC=C2)C(=O)O |
2-Phenyltetrahydro-2H-thiopyran-2-carboxylic acid participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-phenyltetrahydro-2H-thiopyran-2-carboxylic acid varies based on its application:
Research is ongoing to elucidate specific pathways through which this compound exerts its effects, particularly in biological contexts.
The physical properties of 2-phenyltetrahydro-2H-thiopyran-2-carboxylic acid include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
The applications of 2-phenyltetrahydro-2H-thiopyran-2-carboxylic acid span several scientific fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3